molecular formula C13H11BrN2O B14138791 N-(2-Bromobenzyl)picolinamide

N-(2-Bromobenzyl)picolinamide

Cat. No.: B14138791
M. Wt: 291.14 g/mol
InChI Key: ZXNARLNFJAGVNF-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)picolinamide: is an organic compound with the molecular formula C13H11BrN2O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)picolinamide typically involves the reaction of picolinamide with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of N-(2-substituted benzyl)picolinamide derivatives.

    Oxidation: Formation of picolinic acid derivatives.

Scientific Research Applications

Chemistry: N-(2-Bromobenzyl)picolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: Its structural similarity to other bioactive molecules makes it a candidate for the development of inhibitors targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations .

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)picolinamide is not fully understood. it is believed to interact with molecular targets through its picolinamide moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

    Picolinamide: The parent compound, which lacks the 2-bromobenzyl group.

    Nicotinamide: An isomer of picolinamide with similar biological activities.

    2-Bromobenzylamine: A simpler analogue with only the benzylamine moiety.

Uniqueness: N-(2-Bromobenzyl)picolinamide is unique due to the presence of both the picolinamide and 2-bromobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H11BrN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17)

InChI Key

ZXNARLNFJAGVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Br

Origin of Product

United States

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